N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and its molecular weight is approximately 440.47 g/mol. The compound is characterized by a high purity level, typically around 95%, making it suitable for various laboratory applications .
Classification: This compound belongs to the class of thieno[3,4-c]pyrazole derivatives, which are known for their diverse biological activities. It incorporates multiple functional groups that contribute to its potential pharmacological properties.
The synthesis of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several steps:
Technical details regarding specific reaction conditions or yields may vary based on the chosen synthetic route and experimental setup .
The molecular structure of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be represented using various structural notations:
InChI=1S/C21H20N4O5S/c26-19(22-8-13-4-3-7-28-13)9-25-20(14-11-31-12-15(14)24-25)23-21(27)18-10-29-16-5-1-2-6-17(16)30-18/h1-7,18H,8-12H2,(H,22,26)(H,23,27)This notation provides a standardized way to describe the compound's structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.47 g/mol |
| Purity | ~95% |
The chemical reactivity of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be explored through various reactions:
These reactions provide pathways for further functionalization and modification of the compound for enhanced biological activity .
The mechanism of action for compounds like N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves interactions with specific biological targets:
Quantitative data regarding binding affinities and efficacy are essential for understanding its pharmacological profile but are often derived from empirical studies and structure–activity relationship analyses .
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (specific solubility data not provided) |
| Property | Value |
|---|---|
| Stability | Stable under standard laboratory conditions |
| Reactivity | Moderate; reacts with strong acids/bases |
These properties indicate that the compound is suitable for various laboratory settings while maintaining stability under typical conditions.
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has potential applications in several scientific fields:
Research into this compound may lead to the development of novel therapeutics targeting various diseases based on its biological activity profile .
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5